N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c18-10(8-5-13-3-4-14-8)17-12-16-9(6-20-12)11(19)15-7-1-2-7/h3-7H,1-2H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEHHGQGTYUIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide is a pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has a complex chemical structure characterized by the presence of a pyrazine ring and a cyclopropyl group. Its molecular formula is CHNO, and it exhibits several functional groups that contribute to its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 252.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 170-175 °C |
Research indicates that this compound interacts with various biological targets, particularly in the modulation of signaling pathways associated with inflammation and metabolic disorders. Its structure allows for specific interactions with receptors involved in these pathways.
Therapeutic Applications
- CB1 Receptor Antagonism : The compound has been studied for its antagonistic effects on the cannabinoid receptor type 1 (CB1), which is implicated in appetite regulation and metabolic syndrome. In vitro studies have shown that it binds effectively to CB1 receptors, potentially leading to reduced food intake and weight management .
- p38 MAP Kinase Inhibition : Another area of interest is its role as an inhibitor of p38 MAP kinase, a key player in inflammatory responses. The compound has demonstrated promising results in reducing inflammation in murine models, suggesting potential applications in treating rheumatoid arthritis and other inflammatory conditions .
Study on CB1 Receptor Binding Affinity
A study published in PubMed explored various derivatives of pyrazole compounds for their binding affinity to the CB1 receptor. This compound was identified as having a significant binding affinity (K(i) < 5 nM), indicating its potential as an effective therapeutic agent for obesity-related conditions .
p38 MAP Kinase Inhibition Study
In another study focusing on p38 MAP kinase inhibitors, the compound exhibited a favorable pharmacokinetic profile compared to other candidates. It was effective in both acute inflammation models and chronic disease settings, highlighting its therapeutic promise .
Comparative Analysis with Related Compounds
| Compound Name | K(i) (nM) | Therapeutic Target | Observations |
|---|---|---|---|
| This compound | < 5 | CB1 Receptor | High binding affinity |
| BMS-582949 (p38α Inhibitor) | 10 | p38 MAP Kinase | Effective in murine inflammation model |
| Rimonabant | 20 | CB1 Receptor | Previously used for obesity management |
Comparison with Similar Compounds
Key Findings from Structure-Activity Relationship (SAR) Studies
Substituent Effects on Antimicrobial Activity :
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) on the phenyl ring enhance antimycobacterial activity. For example, N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide showed MIC ≤ 2 mg/L against M. tuberculosis , whereas the nitro-substituted analog N-(2-nitrophenyl)pyrazine-2-carboxamide exhibited reduced efficacy (MIC ≥32 μg/mL) .
- Bulky substituents like biphenyl (Pyraziflumid) improve fungicidal activity by enhancing target (succinate dehydrogenase) binding .
Heterocyclic Core Modifications: Replacement of 1,3-oxazole with 1,3,4-thiadiazole (as in ) retained anticonvulsant activity but introduced sulfonylpiperazine groups for enhanced solubility .
Role of Cyclopropylcarbamoyl Group :
- In cyprosulfamide (N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide), the cyclopropylcarbamoyl group acts as a safener in agrochemical applications, mitigating herbicide toxicity . This suggests that the cyclopropyl group in the target compound may enhance stability or reduce off-target interactions.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary subunits:
-
Pyrazine-2-carboxamide moiety : Likely derived from pyrazine-2-carboxylic acid via activation to an acid chloride or mixed carbonate.
-
4-(Cyclopropylcarbamoyl)-1,3-oxazol-2-yl group : Formed through cyclization of a β-ketoamide precursor or via coupling of cyclopropyl isocyanate to an oxazole intermediate.
Key bond-forming steps include:
-
Amidation between the pyrazine carbonyl and oxazole amine.
-
Cyclopropylcarbamoyl group installation via urea formation or nucleophilic acyl substitution.
Stepwise Preparation Methods
Synthesis of Pyrazine-2-Carboxylic Acid Intermediate
Pyrazine-2-carboxylic acid is commercially available or synthesized via oxidation of 2-methylpyrazine. Activation using thionyl chloride (SOCl₂) or oxalyl chloride forms the corresponding acid chloride, which reacts with amines.
Oxazole Ring Formation
The oxazole core is constructed via the Robinson-Gabriel synthesis, cyclizing a β-ketoamide precursor. For example:
-
Cyclopropylcarbamoyl Introduction : Reaction of cyclopropyl isocyanate with a β-ketoamide (e.g., ethyl 3-amino-4-oxopent-2-enoate) under basic conditions forms the cyclopropylcarbamoyl-oxazole intermediate.
-
Cyclization : Heating in acetic anhydride or using dehydrating agents (P₂O₅) induces oxazole formation.
Final Amidation
Coupling the pyrazine-2-carbonyl chloride with the oxazole amine is achieved using:
-
Schotten-Baumann Conditions : Aqueous NaOH, dichloromethane, 0–5°C.
-
Catalytic DMAP : Enhances acylation efficiency in non-polar solvents (e.g., THF or DCM).
Table 1: Representative Reaction Conditions for Amidation
Route 2: Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling could integrate preformed oxazole and pyrazine subunits if halogenated intermediates are accessible. For instance:
-
Oxazole Boronic Ester Preparation : Lithiation of 4-bromooxazole followed by treatment with bis(pinacolato)diboron forms the boronic ester.
-
Pyrazine Halide Synthesis : Bromination of pyrazine-2-carboxamide at the 5-position using NBS or HBr/H₂O₂.
-
Coupling Reaction : Pd(PPh₃)₄ or XPhos-Pd-G3 catalyzes cross-coupling in dioxane/H₂O at 80–100°C.
Table 2: Cross-Coupling Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | Maximizes C–C bond formation |
| Base | Cs₂CO₃ or K₃PO₄ | Enhances transmetalation |
| Solvent | 1,4-Dioxane:H₂O (4:1) | Improves solubility |
Catalytic Systems and Reaction Optimization
Palladium Catalysts in Cross-Coupling
The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or XPhos-Pd-G3 in dioxane/water mixtures (80–100°C) is critical for efficient coupling, as evidenced by analogous pyrazole syntheses. Microwave-assisted conditions (100°C, 1.5 h) reduce reaction times while maintaining yields >65%.
Amidation Catalysts
Dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the tetrahedral intermediate. Reactions conducted in THF at 50°C achieve 60–70% conversion within 4 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include the cyclopropyl multiplet (δ 0.65–1.05 ppm) and oxazole protons (δ 7.3–8.4 ppm).
-
HRMS : Molecular ion peak at m/z 273.25 [M+H]⁺ confirms stoichiometry.
Challenges and Mitigation Strategies
Oxazole Instability
The oxazole ring is prone to hydrolysis under acidic conditions. Mitigation includes:
-
Using anhydrous solvents (e.g., THF over DMF).
-
Avoiding prolonged exposure to aqueous bases during workup.
Low Amidation Yields
Side reactions (e.g., over-acylation) are minimized by:
-
Stepwise addition of acyl chlorides.
-
Substoichiometric DMAP (5–10 mol%).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation and substitution. For example:
Core formation : Use pyrazine-2-carboxylic acid as a starting material. Activate the carboxyl group with coupling agents (e.g., EDCI/HOBt) for amide bond formation with the oxazole intermediate .
Cyclopropane incorporation : Introduce the cyclopropylcarbamoyl group via nucleophilic acyl substitution under anhydrous conditions, using DMF as a solvent and triethylamine as a base .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Key parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst selection significantly impact yield (reported 60–75% in analogs) .
Q. How can researchers verify the structural identity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazine C-H protons at δ 8.5–9.5 ppm; oxazole protons at δ 6.5–7.2 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% for pharmacological studies) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for C₁₄H₁₂N₆O₃: 312.09 g/mol) .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s pharmacological potential?
- Methodology :
Analog synthesis : Modify the cyclopropylcarbamoyl group (e.g., replace with methylcarbamoyl or phenylcarbamoyl) to evaluate steric/electronic effects .
Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
Data analysis : Use IC₅₀ values and selectivity indices to prioritize lead compounds. For example, pyridine-containing analogs showed 10-fold higher potency than pyrimidine variants in kinase inhibition .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Approach :
Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in EGFR) .
MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in reported IC₅₀ values (e.g., 0.5 μM vs. 5 μM for kinase X inhibition) may arise from assay conditions.
- Resolution strategy :
Standardize assays : Use identical buffer pH (7.4), ATP concentrations (1 mM), and incubation times (60 min) .
Control comparisons : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
